4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a diethylamino group, and a sulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps. The starting materials often include 4-bromoaniline and diethylamine, which undergo a series of reactions including nucleophilic substitution and sulfonation. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N,N-diethylaniline
- 4-bromo-N-(4-(diethylamino)benzylidene)aniline
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
What sets 4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXASCOQZCLHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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